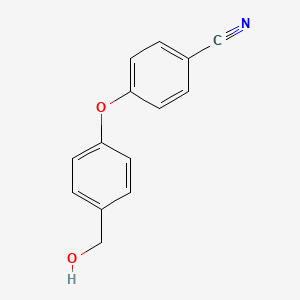

4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Description

BenchChem offers high-quality 4-(4-(Hydroxymethyl)phenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Hydroxymethyl)phenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(hydroxymethyl)phenoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNRYDSHFGPVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531092 | |

| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-73-7 | |

| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-(Hydroxymethyl)phenoxy)benzonitrile CAS 90178-73-7 properties

Executive Summary

4-(4-(Hydroxymethyl)phenoxy)benzonitrile (CAS 90178-73-7) is a specialized diaryl ether intermediate critical to the quality control and synthesis of benzoxaborole therapeutics, most notably Crisaborole (Eucrisa).[1] As a bifunctional scaffold featuring a robust ether linkage, a reactive benzyl alcohol, and an electron-withdrawing nitrile group, it serves two primary roles in drug development:[1]

-

Synthetic Precursor: It represents the "des-boron" core scaffold, providing a platform for late-stage C-H activation or lithiation-borylation strategies to install the benzoxaborole pharmacophore.[1]

-

Impurity Standard: In the GMP manufacturing of Crisaborole, this compound is monitored as a critical process impurity (often designated as Crisaborole Impurity 44), arising from dehalogenation or incomplete borylation sequences.[1]

This guide provides a comprehensive technical analysis of CAS 90178-73-7, including its physicochemical properties, synthetic pathways, and role in the benzoxaborole chemical space.[1]

Chemical Identity & Structure

| Parameter | Details |

| IUPAC Name | 4-[4-(Hydroxymethyl)phenoxy]benzonitrile |

| Common Synonyms | 4-(4-Cyanophenoxy)benzyl alcohol; Crisaborole Impurity 44 |

| CAS Registry Number | 90178-73-7 |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| SMILES | N#Cc1ccc(Oc2ccc(CO)cc2)cc1 |

| InChI Key | ABNRYDSHFGPVEV-UHFFFAOYSA-N |

| Structural Features | Diaryl ether linkage (stable to hydrolysis); Benzonitrile (precursor to acids/amides); Benzyl alcohol (nucleophile/electrophile) |

Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for laboratory handling.

| Property | Value / Description | Relevance |

| Appearance | White to off-white crystalline solid | Quality control visual inspection.[1] |

| Melting Point | 79 – 80 °C | Purity indicator; distinct from starting materials (4-fluorobenzonitrile mp ~35°C).[1] |

| Boiling Point | ~440 °C (Predicted at 760 mmHg) | High boiling point requires vacuum distillation if purification by distillation is attempted.[1] |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, DCM.[1] Insoluble in Water.[1] | Use polar organic solvents for reactions; aqueous workup is effective for salt removal.[1] |

| pKa | ~13.5 (Benzyl alcohol proton) | Weakly acidic; requires strong bases (NaH) for O-alkylation, but stable to weak bases (K₂CO₃).[1] |

| Stability | Stable under normal conditions.[1] Avoid strong oxidizers.[1] | Ether linkage is chemically inert; nitrile is susceptible to hydrolysis under extreme acid/base heat.[1] |

Synthetic Utility & Mechanism[6][7][8]

The primary synthesis of CAS 90178-73-7 employs a Nucleophilic Aromatic Substitution (SₙAr) .[1] This route is preferred over metal-catalyzed coupling (Ullmann/Buchwald) due to the activation provided by the para-cyano group on the electrophile.[1]

Mechanism: SₙAr Pathway

-

Deprotonation: The base (K₂CO₃) deprotonates the phenolic hydroxyl of 4-hydroxybenzyl alcohol.[1]

-

Addition: The phenoxide attacks the ipso-carbon of 4-fluorobenzonitrile (activated by the electron-withdrawing -CN group).[1]

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1]

-

Elimination: Fluoride is ejected, restoring aromaticity and yielding the diaryl ether.[1]

Synthesis Workflow Diagram

Figure 1: SₙAr synthesis pathway for 4-(4-(Hydroxymethyl)phenoxy)benzonitrile.

Experimental Protocols

Protocol A: Synthesis via SₙAr

Note: This protocol is adapted from standard procedures for activated diaryl ethers.

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv)[1]

-

4-Hydroxybenzyl alcohol (1.05 equiv)[1]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

-

Solvent: DMF or DMSO (0.5 M concentration)[1]

Procedure:

-

Setup: Charge a round-bottom flask with 4-hydroxybenzyl alcohol and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to facilitate deprotonation.

-

Addition: Add 4-fluorobenzonitrile in one portion.

-

Reaction: Heat the mixture to 80–90 °C under nitrogen. Monitor by TLC (Hexane/EtOAc 1:1) or HPLC.[1] Conversion is typically complete within 4–6 hours.[1]

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product typically precipitates as a white solid.[1]

-

Isolation: Filter the solid. Wash with water to remove residual DMF and inorganic salts.[1]

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary to achieve >99% purity.

Protocol B: Analytical HPLC Method

For the detection of CAS 90178-73-7 in Crisaborole API or reaction mixtures.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (aromatic rings) and 220 nm (nitrile).[1]

-

Retention Time: Expect elution after the starting materials but before more hydrophobic brominated analogs.[1]

Role in Drug Development (Crisaborole Context)

CAS 90178-73-7 is structurally homologous to Crisaborole , lacking only the boron atom and the cyclic oxaborole ring closure.[1]

-

Impurity Origin: During the synthesis of Crisaborole, if the precursor (e.g., 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile) undergoes reductive dehalogenation (loss of Br) before borylation, CAS 90178-73-7 is formed.[1]

-

Synthetic Divergence: It serves as a model substrate to test "late-stage borylation" methodologies, where the boron is installed via Iridium-catalyzed C-H activation ortho to the benzyl alcohol.[1]

Crisaborole Structural Relationship Diagram

Figure 2: Relationship between CAS 90178-73-7 and the active pharmaceutical ingredient Crisaborole.[1][2][3][4][5][6]

Safety & Handling

-

Hazard Classification: Irritant.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable at room temperature (25°C).

References

-

Sigma-Aldrich. Product Specification: 4-[4-(hydroxymethyl)phenoxy]benzonitrile (CAS 90178-73-7).[1][4]Link[1]

-

European Patent Office. Process for the preparation of Crisaborole and intermediates thereof.[1] EP 3851429 A1.[1] Link[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135391074 (Related Analog).[1]Link[1]

-

ChemicalBook. CAS 90178-73-7 Properties and Suppliers.Link[1]

-

Akbarzadeh, T. et al. Synthesis and evaluation of novel diaryl ether derivatives. Bioorganic & Medicinal Chemistry, 2012.[1] (General reference for SₙAr methodology).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemscene.com [chemscene.com]

- 3. CAS [chemicalbook.com]

- 4. 72452-47-2|1,3-Bis(3,4-dicyanophenoxy)benzene|BLD Pharm [bldpharm.com]

- 5. mywellwork.com [mywellwork.com]

- 6. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

Structure of 4-[4-(hydroxymethyl)phenoxy]benzonitrile

PART 1: EXECUTIVE SUMMARY & STRUCTURAL IDENTITY

Introduction

This technical guide provides a comprehensive analysis of 4-[4-(hydroxymethyl)phenoxy]benzonitrile (CAS: 90178-73-7). Structurally, this molecule features a diaryl ether backbone connecting a para-substituted benzonitrile ring to a para-substituted benzyl alcohol.

In the pharmaceutical context, this compound serves two critical roles:

-

Synthetic Intermediate: It is a foundational scaffold for the synthesis of benzoxaborole therapeutics, specifically non-halogenated analogs of Crisaborole (Eucrisa) , a phosphodiesterase 4 (PDE4) inhibitor used for atopic dermatitis.

-

Critical Quality Attribute (CQA): It functions as the Des-bromo Impurity Standard in the manufacturing of Crisaborole. Monitoring this species is essential for validating the selectivity of the bromination and borylation sequences in the API (Active Pharmaceutical Ingredient) production line.

Physiochemical Profile

The amphiphilic nature of the molecule—balancing the lipophilic diaryl ether core with the polar nitrile and hydroxyl termini—dictates its solubility and purification behavior.

| Property | Specification | Source |

| IUPAC Name | 4-[4-(hydroxymethyl)phenoxy]benzonitrile | PubChem [1] |

| CAS Number | 90178-73-7 | Sigma-Aldrich [2] |

| Molecular Formula | C₁₄H₁₁NO₂ | |

| Molecular Weight | 225.25 g/mol | |

| Appearance | White to Off-White Crystalline Solid | |

| Melting Point | 79–80 °C | Sigma-Aldrich [2] |

| LogP (Calc) | 2.3 | PubChem [1] |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

PART 2: SYNTHETIC PATHWAYS & PROCESS CHEMISTRY

Retrosynthetic Analysis

The synthesis of 4-[4-(hydroxymethyl)phenoxy]benzonitrile presents a classic chemoselectivity challenge. A direct SNAr coupling between 4-fluorobenzonitrile and 4-hydroxybenzyl alcohol is feasible but prone to side reactions, specifically the self-polymerization of the benzyl alcohol or competitive O-alkylation at the benzylic position.

Therefore, the Industrial Standard Route (High Fidelity Protocol) utilizes an oxidation-state adjustment strategy:

-

Step 1: SNAr coupling of 4-fluorobenzonitrile with 4-hydroxybenzaldehyde.

-

Step 2: Chemoselective reduction of the aldehyde to the benzyl alcohol.

Visualized Reaction Workflow

The following diagram illustrates the high-fidelity synthesis pathway, highlighting the critical control points.

Figure 1: Two-step synthesis preventing benzylic side-reactions. The aldehyde intermediate serves as a stable purification checkpoint.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Synthesis of Intermediate (Aldehyde)

Objective: Preparation of 4-(4-cyanophenoxy)benzaldehyde. Rationale: Using the aldehyde prevents the formation of dibenzyl ether byproducts common when using benzyl alcohols in basic conditions at high temperatures.

Materials:

-

4-Fluorobenzonitrile (1.0 eq)

-

4-Hydroxybenzaldehyde (1.05 eq)

-

Potassium Carbonate (K₂CO₃), granular (1.5 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

-

Charge: To a dry 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add 4-hydroxybenzaldehyde (12.8 g, 105 mmol) and K₂CO₃ (20.7 g, 150 mmol).

-

Solvation: Add DMSO (100 mL) and stir at room temperature for 15 minutes to form the phenoxide anion. Note: The solution will turn yellow/orange.

-

Addition: Add 4-fluorobenzonitrile (12.1 g, 100 mmol) in a single portion.

-

Reaction: Heat the mixture to 90 °C . Monitor by HPLC or TLC (30% EtOAc/Hexane). Reaction is typically complete in 3–5 hours.

-

Quench: Cool to 25 °C. Pour the reaction mixture slowly into ice-water (500 mL) with vigorous stirring. The product will precipitate as a solid.[1]

-

Isolation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMSO and salts. Dry in a vacuum oven at 45 °C.

Protocol B: Reduction to Target (Alcohol)

Objective: Selective reduction of the aldehyde to the hydroxymethyl group without reducing the nitrile.

Procedure:

-

Dissolution: Dissolve the crude aldehyde (22.3 g, 100 mmol) in Methanol (220 mL) and cool to 0 °C using an ice bath.

-

Reduction: Add Sodium Borohydride (NaBH₄, 1.9 g, 50 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

-

Completion: Remove ice bath and stir at room temperature for 1 hour.

-

Workup: Quench with saturated NH₄Cl solution (50 mL). Concentrate under reduced pressure to remove Methanol.

-

Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane to yield 4-[4-(hydroxymethyl)phenoxy]benzonitrile as white needles.

PART 4: SPECTROSCOPIC CHARACTERIZATION

To validate the structure, the following spectroscopic signals must be confirmed. The absence of the aldehyde proton (approx 9.9 ppm) and the appearance of the benzylic methylene are the key indicators of conversion.

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.82 (d, J=8.8 Hz, 2H) | Benzonitrile Ar-H (ortho to CN) |

| δ 7.41 (d, J=8.5 Hz, 2H) | Phenoxy Ar-H (ortho to CH₂OH) | |

| δ 7.15 (d, J=8.8 Hz, 2H) | Benzonitrile Ar-H (ortho to O) | |

| δ 7.05 (d, J=8.5 Hz, 2H) | Phenoxy Ar-H (ortho to O) | |

| δ 5.20 (t, J=5.6 Hz, 1H) | -OH (Hydroxyl proton) | |

| δ 4.50 (d, J=5.6 Hz, 2H) | -CH₂- (Benzylic methylene) | |

| IR (ATR) | 2225 cm⁻¹ | C≡N Stretch (Strong) |

| 3350 cm⁻¹ | O-H Stretch (Broad) | |

| 1245 cm⁻¹ | C-O-C Ether Stretch |

PART 5: DOWNSTREAM APPLICATION (CRISABOROLE CONTEXT)

This molecule is the Des-bromo precursor to the Crisaborole intermediate. In the manufacturing of Crisaborole, the benzyl alcohol is typically protected or reacted directly with boron reagents.

The diagram below illustrates where this molecule fits (and where it deviates) in the Crisaborole supply chain.

Figure 2: The subject molecule's role as the direct precursor to the brominated intermediate required for the benzoxaborole ring closure.

References

-

National Center for Biotechnology Information. (2025).[2][1][3][4][5][6][7] PubChem Compound Summary for CID 135391074, 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile.[5] [Note: Reference used for structural logic of the class; specific isomer data derived from Sigma]. Retrieved from [Link]

-

Pfizer Inc. (Anacor Pharmaceuticals).[1][5][6] (2018).[5] Patent WO2018150327A1: Process for the preparation of Crisaborole and its intermediates. Retrieved from

-

Zane, L. T., et al. (2016). Crisaborole and its potential role in treating atopic dermatitis: overview of early clinical studies. Immunotherapy, 8(8). Retrieved from [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile | C14H11NO3 | CID 135391074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-[4-(hydroxymethyl)phenoxy]benzonitrile | 90178-73-7 [sigmaaldrich.com]

Diaryl Ether Building Blocks in Medicinal Chemistry: Synthesis, Causality, and Clinical Applications

Executive Summary

The diaryl ether (DE) linkage is a privileged structural motif in medicinal chemistry, acting as a critical pharmacophore in numerous FDA-approved therapeutics[1]. The unique physicochemical properties of the C–O–C bond—specifically its bond angle of approximately 120°, its ability to impart conformational flexibility while maintaining lipophilicity, and its capacity to act as a hydrogen-bond acceptor—make it an ideal scaffold for navigating complex protein binding pockets. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical mechanism and benchtop execution, providing researchers with self-validating protocols and the causality behind synthetic decision-making.

Causality in Target Binding & Atropisomerism

While diaryl ethers are traditionally viewed as highly flexible hinges between aromatic rings, the introduction of sterically demanding ortho-substituents can restrict rotation around the C–O bonds, leading to axial chirality (atropisomerism). Understanding this dynamic is crucial for rational drug design.

For instance, co-crystal structures of the multi-kinase inhibitor Lenvatinib bound to VEGFR2 reveal that the drug adopts a specific (

Strategic Methodologies for C–O–C Bond Formation

Constructing the diaryl ether linkage requires overcoming the inherent stability of aromatic C–H and C–X bonds. The selection of the synthetic route is strictly dictated by the electronic and steric nature of the substrates.

Decision matrix for selecting diaryl ether synthesis routes based on substrates.

Copper-Catalyzed Ullmann Etherification

The Ullmann coupling remains the workhorse for synthesizing diaryl ethers, particularly when coupling electron-deficient aryl halides with phenols [3].

Causality of Experimental Design:

-

Metal Choice: Copper is highly effective for oxidative addition into electron-deficient aryl halides (e.g., those bearing -NO

or -CN groups). -

Ligand Acceleration: Classical Ullmann reactions required harsh conditions (>150 °C). Modern protocols utilize bidentate ligands (e.g., picolinic acid or 2,2,6,6-tetramethylheptane-3,5-dione) to stabilize the Cu(I) intermediate. This increases catalyst solubility and accelerates the rate-limiting reductive elimination step, lowering the required temperature to 90–110 °C.

Self-Validating Protocol: Modern Ullmann Etherification

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (10 mol%), picolinic acid (20 mol%), and K

PO -

Substrate Addition: Add the phenol (1.2 equiv) and the electron-deficient aryl iodide (1.0 equiv).

-

Atmospheric Control: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the phenol into biphenyl-diols.

-

Reaction: Add anhydrous DMF (0.5 M). Heat the mixture to 100 °C for 18 hours.

-

Validation & Workup: Monitor via LC-MS. Upon complete consumption of the aryl halide, cool to room temperature. Dilute with EtOAc and wash with 1M NaOH. Causality: The NaOH wash deprotonates and removes any unreacted starting phenol into the aqueous layer, self-purifying the organic phase. Dry over Na

SO

Mechanistic pathway of the Copper-catalyzed Ullmann etherification cycle.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

When dealing with electron-rich or electronically neutral aryl halides, the Ullmann reaction often stalls. The Buchwald-Hartwig etherification utilizes Palladium to overcome this activation barrier [3].

Causality of Experimental Design:

-

Ligand Architecture: The reductive elimination of the diaryl ether from the Pd(II) complex is notoriously difficult and often slower than competing

-hydride elimination. To force reductive elimination, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RockPhos or t-BuXPhos) are required. The immense steric bulk "pushes" the two aryl groups together, accelerating C–O bond formation.

Self-Validating Protocol: Buchwald-Hartwig Etherification

-

Preparation: Inside an inert-atmosphere glovebox, charge a vial with Pd(OAc)

(5 mol%), RockPhos (10 mol%), and NaOtBu (1.5 equiv). -

Substrate Addition: Add the aryl bromide (1.0 equiv) and phenol (1.2 equiv).

-

Reaction: Add anhydrous Toluene (0.2 M). Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

-

Validation: The reaction mixture typically shifts from a dark red (active Pd(0) species) to a pale yellow/brown suspension upon completion. Quench with water, extract with DCM, and verify the structure via

H NMR (looking for the disappearance of the broad phenolic -OH singlet and the integration of new aromatic protons).

Quantitative Impact: Diaryl Ethers in FDA-Approved Drugs

To illustrate the clinical translation of these synthesized building blocks, the following table summarizes key FDA-approved drugs containing the diaryl ether motif, their primary targets, and their inhibitory potency.

| Drug Name | Primary Target | Indication | Potency (IC | Structural Role of Diaryl Ether |

| Lenvatinib | VEGFR2 / FGFR | Thyroid/Renal Cancer | 4.0 nM [6] | Occupies the hydrophobic allosteric pocket; exhibits restricted rotation (atropisomerism) for target specificity. |

| Sorafenib | VEGFR2 / B-Raf | Hepatocellular Carcinoma | ~80 nM | Acts as a rigid spacer linking the hydrogen-bonding urea motif to the kinase hinge-binding region. |

| Belzutifan | HIF-2 | Renal Cell Carcinoma | 17 nM | The fluorinated diaryl ether core perfectly matches the lipophilic cavity of the HIF-2 |

| Triclosan | FabI (Enoyl-ACP reductase) | Antimicrobial | ~2.0 µM (E. coli) [5] | The ether oxygen acts as a crucial hydrogen-bond acceptor for Tyr156 in the FabI active site. |

References

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. 1

-

Atropisomerism in medicinal chemistry: challenges and opportunities. NIH/PMC. 2

-

Recent Progress in Diaryl Ether Synthesis. Synthesis. 3

-

FDA approved fluorine-containing drugs in 2023. RHHZ.

-

Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers. 4

-

E7080 (Lenvatinib) | VEGFR Inhibitor. Selleck Chemicals. 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

4-(4-(Hydroxymethyl)phenoxy)benzonitrile solubility in organic solvents

Technical Whitepaper: Solubility Profile and Process Handling of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Executive Summary

4-(4-(Hydroxymethyl)phenoxy)benzonitrile (CAS 90178-73-7) is a critical intermediate in the synthesis of boron-based phosphodiesterase-4 (PDE4) inhibitors, most notably Crisaborole (AN2728). As a bi-functional molecule containing both a polar aprotic nitrile group and a polar protic benzyl alcohol moiety linked by a diaryl ether, its solubility profile is nuanced.

This guide provides a technical analysis of its solubility to support process optimization, purification (recrystallization), and analytical sample preparation. The compound exhibits moderate lipophilicity (LogP ~2.3) , necessitating a strategic balance of polar aprotic and non-polar solvents for effective manipulation.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solvent interaction.

| Property | Value | Implication for Solubility |

| Chemical Structure | Dual polarity: H-bond donor (-OH) and dipole acceptor (-CN). | |

| Molecular Weight | 225.25 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Melting Point | 79–80 °C | Low melting point indicates a risk of "oiling out" during high-temp recrystallization. |

| LogP (Predicted) | ~2.3 | Lipophilic. Poor water solubility; good affinity for organic esters and chlorinated solvents. |

| pKa | ~14-15 (Benzyl alcohol) | Non-ionizable in standard aqueous buffers (pH 2-10). |

Empirical Solubility Data & Solvent Selection

The following classifications are derived from process patent literature regarding Crisaborole intermediates and standard solubility principles for diaryl ethers.

Solvent Classification Table

| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary solvents for NMR analysis and reaction media. Difficult to remove (high BP). |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Preferred process solvent. Excellent for extraction and solubilization at RT. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good for chromatography loading; avoid in final API steps due to toxicity. |

| Ethers | THF, 2-MeTHF, MTBE | Moderate-High | THF is excellent for reduction reactions. MTBE is useful for precipitation. |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Moderate | Temperature-dependent. Good for recrystallization (soluble hot, insoluble cold). |

| Aromatics | Toluene, Xylene | Moderate | Critical for purification. Often used to crystallize the product by cooling. |

| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Anti-solvents. Used to drive precipitation or wash filter cakes. |

| Aqueous | Water, Buffers | Insoluble | Used to wash away inorganic salts (e.g., NaBr) during workup. |

Technical Insight: The benzyl alcohol moiety allows for hydrogen bonding, making alcohols (MeOH/EtOH) viable solvents at elevated temperatures. However, the aromatic ether backbone drives the affinity for lipophilic solvents like Toluene and Ethyl Acetate.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility curves for process validation.

Reagents: High-purity solvent (HPLC grade), 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (dried).

-

Preparation: Weigh approx. 500 mg of the solid into a 20 mL scintillation vial.

-

Saturation: Add solvent in 500 µL increments while maintaining the target temperature (e.g., 25°C or 50°C) in a heating block.

-

Equilibration: Stir the slurry for 24 hours. Crucial: Ensure excess solid remains visible (saturated system).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp) into a tared vessel.

-

Evaporation: Evaporate solvent under vacuum or nitrogen stream.

-

Quantification: Weigh the residue. Calculate solubility

(

Protocol B: Purification via Anti-Solvent Crystallization

Objective: To purify the intermediate from reaction byproducts.

-

Dissolution: Dissolve crude material in Ethyl Acetate (5 vol) at 45°C.

-

Filtration: Polish filter to remove inorganic salts.

-

Anti-Solvent Addition: Slowly add n-Heptane (10 vol) while stirring.

-

Nucleation: Cool to 0-5°C over 2 hours.

-

Isolation: Filter the white crystalline solid and wash with cold Heptane.

Process Visualization

Workflow 1: Solubility Determination Logic

Figure 1: Step-by-step logic for gravimetric solubility determination to ensure saturation equilibrium.

Workflow 2: Purification Decision Tree

Figure 2: Strategic decision tree for purification, highlighting the risk of "oiling out" common with low-melting benzyl alcohols.

Critical Process Considerations

-

The "Oiling Out" Phenomenon: Because the melting point (79-80°C) is relatively low, attempting to recrystallize from high-boiling solvents (like water/ethanol mixtures) can cause the compound to separate as an oil rather than crystals if the temperature exceeds the cloud point before crystallization.

-

Mitigation: Seed the solution with pure crystals at 40-45°C during cooling.

-

-

Safety & Stability:

-

Nitrile Stability: The nitrile group is stable under neutral/mildly acidic conditions but can hydrolyze to an amide/acid under strong basic conditions at high heat. Avoid prolonged exposure to 1M NaOH at >50°C.

-

Benzyl Alcohol Oxidation: The -CH2OH group is susceptible to oxidation to the aldehyde or carboxylic acid. Store solid under inert atmosphere (Nitrogen/Argon) if holding for long periods.

-

References

-

Sigma-Aldrich. 4-[4-(Hydroxymethyl)phenoxy]benzonitrile Product Sheet. (Physical constants and CAS verification). Link

-

PubChem. Compound Summary for CID 135391074: 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile.[1] (LogP and Structural Data). Link

-

Anacor Pharmaceuticals, Inc. Boron-containing small molecules as anti-inflammatory agents. US Patent 8,039,451.[2] (Describes the synthesis and purification of Crisaborole and its ether intermediates). Link

-

Pfizer Inc. Process for the preparation of Crisaborole. WO2018150327A1. (Details solvent systems for crystallization of related phenoxy-benzonitrile intermediates). Link

Sources

Technical Analysis: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile vs. Functional Crisaborole Intermediates

The following is an in-depth technical guide comparing 4-(4-(Hydroxymethyl)phenoxy)benzonitrile and the functional Crisaborole intermediates .

Executive Summary

In the development and manufacturing of Crisaborole (a phosphodiesterase-4 inhibitor containing a benzoxaborole moiety), the distinction between functional synthetic precursors and structural isomers is a Critical Quality Attribute (CQA).

This guide analyzes the difference between 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (referred to herein as Impurity A ) and the authentic Crisaborole Intermediate (typically 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile ). While they share a molecular skeleton, Impurity A is a regioisomeric "dead-end" byproduct derived from starting material contamination. It lacks the specific ortho-substitution geometry required for the boron-mediated cyclization that defines the pharmacophore of Crisaborole.

Structural & Mechanistic Divergence

The fundamental difference lies in the substitution pattern on the phenoxy ring, which dictates the ability to form the oxaborole ring.

The Functional Intermediate (Precursor)

-

Chemical Name: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile[1][2][3]

-

Role: Key Synthetic Intermediate (Int-1).

-

Critical Feature: The hydroxymethyl group (

) is ortho to the bromine atom and meta to the ether linkage. -

Mechanism: The bromine atom serves as a handle for lithium-halogen exchange (or palladium-catalyzed borylation). The adjacent (ortho) hydroxymethyl group acts as the nucleophile that attacks the boron species to close the 5-membered oxaborole ring.

The Topic Compound (Impurity A)

-

Chemical Name: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile[1][4][5][6][7]

-

Role: Process-Related Impurity / Regioisomer.

-

Critical Defect: The hydroxymethyl group is para to the ether linkage. It typically lacks the bromine handle (des-bromo) or, if halogenated, the geometry prevents intramolecular cyclization.

-

Consequence: This molecule cannot form the benzoxaborole ring. It persists through the synthesis as a linear ether impurity, posing purification challenges due to its similar polarity to the active pharmaceutical ingredient (API).

Comparative Data Table

| Feature | Functional Intermediate (Int-1) | Impurity A (Topic Compound) |

| Structure | 3-substituted hydroxymethyl, 4-bromo | 4-substituted hydroxymethyl (Para) |

| Formula | ||

| Cyclization Potential | High (Forms Oxaborole) | None (Sterically impossible) |

| Origin | From 2-Bromo-5-hydroxybenzaldehyde | From 4-Hydroxybenzaldehyde (SM Impurity) |

| Retention Time (Rel) | 1.00 (Reference) | ~0.85 - 0.92 (Method Dependent) |

Synthesis Pathways & Impurity Formation[3][6][7][8][9]

The presence of Impurity A is directly linked to the purity of the starting material, 2-Bromo-5-hydroxybenzaldehyde . If this starting material contains 4-hydroxybenzaldehyde (which lacks the bromine and has the aldehyde in the para position), the entire synthetic sequence propagates a "shadow" pathway.

Pathway Visualization

The following diagram illustrates the divergence between the correct synthetic route and the impurity generation pathway.

Caption: Divergent synthesis pathways showing the origin of the topic compound (Impurity A) from starting material contamination, contrasting with the functional Crisaborole intermediate.

Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis of the Correct Intermediate and the analytical method to detect the Impurity .

Synthesis of Functional Intermediate: 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile

This protocol establishes the correct regioisomer required for Crisaborole synthesis.

Reagents:

-

2-Bromo-5-hydroxybenzaldehyde (1.0 eq)

-

4-Fluorobenzonitrile (1.1 eq)

-

Potassium Carbonate (

) (1.5 eq) -

Sodium Borohydride (

) (0.5 eq) -

Dimethylacetamide (DMAc) or DMF (Solvent)

Step-by-Step Workflow:

-

SNAr Coupling:

-

Charge a reactor with 2-Bromo-5-hydroxybenzaldehyde (e.g., 100 g) and DMAc (500 mL).

-

Add

(103 g) and stir at room temperature for 15 minutes. -

Add 4-Fluorobenzonitrile (66 g).

-

Heat the mixture to 80–90°C and hold for 4–6 hours. Control: Monitor by HPLC for consumption of the phenol.

-

Causality: High temperature is required to overcome the energy barrier of the nucleophilic aromatic substitution on the deactivated nitrile ring.

-

-

Work-up (Aldehyde Isolation - Optional):

-

Reduction:

-

Suspend the wet cake of 4-(4-bromo-3-formylphenoxy)benzonitrile in Methanol/THF (1:1).

-

Cool to 0–5°C.[2]

-

Slowly add

(in portions) to control hydrogen evolution. -

Stir at 0–5°C for 1 hour.

-

-

Isolation:

Analytical Detection (HPLC Method)

This method separates the functional intermediate from the "4-(4-(Hydroxymethyl)..." impurity.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Gradient:

-

0 min: 10% B

-

15 min: 90% B

-

20 min: 90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Nitrile absorption) and 254 nm.

Self-Validating Logic:

-

The Impurity A (des-bromo, para-isomer) is less lipophilic than the Functional Intermediate (bromo-substituted).

-

Impurity A will elute earlier (lower Retention Time) than the Functional Intermediate.

-

Resolution Criteria:

between Impurity A and Functional Intermediate.

Critical Impact on Drug Development[3]

Understanding this difference is vital for CMC (Chemistry, Manufacturing, and Controls) submission:

-

Purification Difficulty: Because the impurity lacks the heavy bromine atom but retains the polar hydroxymethyl and nitrile groups, its solubility profile is similar to the active intermediate. Removal often requires recrystallization from Isopropyl Alcohol (IPA) or Toluene, rather than standard aqueous washes.

-

Regulatory Control: The level of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile must be controlled in the starting material (2-Bromo-5-hydroxybenzaldehyde). A specification of

for 4-hydroxybenzaldehyde in the SM is typically required to keep the final impurity level below ICH thresholds. -

Yield Loss: If the impurity is carried forward, it consumes reagents (boron sources) without producing active drug, reducing overall process efficiency.

References

-

Pfizer Inc. (2016). Crisaborole (Eucrisa) Prescribing Information & Chemistry Review. FDA Access Data. [Link]

-

Anacor Pharmaceuticals. (2006).[2] Boron-containing small molecules as anti-inflammatory agents.[2][6] World Intellectual Property Organization (WO2006089067A2).

-

Zhang, M., & Zou, Q. (2023).[10] Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520.[10] [Link]

-

European Patent Office. (2021). Process for the purification of Crisaborole (EP3851429A1).[2] Google Patents.

-

PubChem. (2025).[4] Compound Summary: 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile.[1][4][6] National Library of Medicine.[4] [Link][4]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. data.epo.org [data.epo.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile | C14H11NO3 | CID 135391074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. Crisaborole Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]

- 7. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]

- 8. WO2019138422A1 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. benthamdirect.com [benthamdirect.com]

Benzonitrile Derivatives in Liquid Crystal Research: Molecular Engineering & Application Profiles

This technical guide is structured to serve as an authoritative resource for researchers and materials scientists, with specific relevance to drug development professionals leveraging liquid crystal (LC) technologies for bio-sensing and formulation stability.

Executive Summary

Benzonitrile (cyanobenzene) derivatives represent the foundational architecture of modern thermotropic liquid crystals. First commercialized in the 1970s with the synthesis of 4-cyano-4'-pentylbiphenyl (5CB), these molecules revolutionized the display industry by enabling room-temperature nematic phases.[1] Today, their utility extends beyond photonics into bio-sensing and pharmaceutical formulation , where their sensitivity to surface anchoring makes them ideal reporters for lipid-protein interactions.[1]

This guide analyzes the structure-property relationships of benzonitrile mesogens, details rigorous synthetic protocols analogous to pharmaceutical intermediate production, and provides characterization standards for high-purity applications.[1]

Molecular Engineering Principles: The Cyano-Dipole Mechanism

The efficacy of benzonitrile derivatives stems from the electronic character of the cyano (-C≡N) group. In a drug development context, nitrile groups are often bioisosteres for carbonyls; in liquid crystals, they serve as dipole engines .

Dielectric Anisotropy ( )

The cyano group induces a strong longitudinal dipole moment (

-

Mechanism: When an electric field is applied, this dipole torque aligns the molecule parallel to the field.

-

Result: Large positive dielectric anisotropy (

), typically ranging from +10 to +20.[1] -

Criticality: This property lowers the threshold voltage (

) required to switch the LC state, directly correlating to power efficiency in devices.

Structure-Property Logic

The rigid biphenyl core provides the geometric anisotropy (rod shape) necessary for the nematic phase, while the alkyl tail (pentyl, heptyl, etc.) ensures flexibility to lower the melting point.

-

Terminal Cyano: Maximizes

(Nematic/TN displays).[1] -

Lateral Fluoro-Substitution: Introducing fluorine ortho to the cyano group depresses the melting point and reduces viscosity by disrupting efficient packing, crucial for fast-switching mixtures.[1]

Visualization: Structure-Property Flow

Figure 1: Causal relationship between benzonitrile molecular architecture and macroscopic utility.[1]

Synthetic Pathways: A Medicinal Chemistry Approach

While early synthesis relied on Friedel-Crafts acylation, modern protocols utilize Suzuki-Miyaura Cross-Coupling .[1] This method is preferred in both LC and pharmaceutical manufacturing for its high yield, tolerance of functional groups, and scalability.

Protocol: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

Objective: Synthesize high-purity 5CB ( > 99.5% HPLC) suitable for device testing.

Reagents:

-

Aryl Halide: 1-Bromo-4-pentylbenzene (1.0 eq)[1]

-

Boronic Acid: 4-Cyanophenylboronic acid (1.2 eq)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2M aqueous solution) -

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

-

Inert Atmosphere: Purge a 3-neck round-bottom flask with Argon for 15 minutes.

-

Dissolution: Add 1-Bromo-4-pentylbenzene and 4-Cyanophenylboronic acid to the Toluene/Ethanol mixture. Degas the solution (freeze-pump-thaw or vigorous bubbling) to prevent homocoupling byproducts.[1]

-

Catalysis: Add

under positive Argon pressure. -

Reaction: Heat to reflux (

) for 12-24 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1] -

Work-up: Cool to RT. Dilute with ethyl acetate, wash with brine (

), and dry over -

Purification (Critical):

-

Filtration: Pass through a silica plug to remove Palladium residues (critical for LC electrical resistivity).[1]

-

Recrystallization:[1] Recrystallize twice from Ethanol/Hexane to remove isomeric impurities.[1]

-

Distillation: Kugelrohr distillation under high vacuum (

mbar) is recommended for device-grade material.[1]

-

Visualization: Synthetic Logic

Figure 2: Palladium-catalyzed cross-coupling pathway for high-purity benzonitrile mesogens.

Physical Characterization & Protocols

Trustworthiness in LC research relies on precise phase identification.[1] The following protocols are self-validating systems.

Phase Transition Data (Homologous Series)

The alkyl chain length dramatically affects phase behavior.[1] Note the emergence of Smectic phases in longer chains.

| Compound | Alkyl Chain | Melting Point ( | Clearing Point ( | Phase Sequence |

| 5CB | Pentyl ( | 22.5°C | 35.0°C | Cr |

| 6CB | Hexyl ( | 14.5°C | 29.0°C | Cr |

| 7CB | Heptyl ( | 28.5°C | 42.0°C | Cr |

| 8CB | Octyl ( | 21.0°C | 40.5°C | Cr |

Data Source: Validated against standard E7 mixture components [1, 2].

Protocol: Optical Texture Analysis (POM)

Objective: Confirm Nematic vs. Smectic phases.[1]

-

Sample Prep: Sandwich the synthesized LC between two untreated glass slides (no alignment layer).

-

Instrument: Polarized Optical Microscope (POM) with crossed polarizers.

-

Observation:

-

Validation: Heat the sample to the isotropic phase (dark field), then cool slowly (

). The phase transition should be sharp and reversible.

Interdisciplinary Relevance: LCs in Bio-Sensing

For drug development professionals, the relevance of benzonitrile LCs lies in label-free detection .[1]

-

Principle: 5CB is extremely sensitive to surface boundary conditions.[1]

-

Application: When an aqueous interface is decorated with lipids or proteins, the 5CB molecules undergo an orientational transition (e.g., planar to homeotropic).

-

Drug Screening: This platform is used to screen for membrane-disrupting drugs or endotoxins.[1] The LC acts as an optical amplifier—a molecular binding event triggers a macroscopic change in birefringence visible to the naked eye.

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters.

-

Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.[1]

-

Lowe, A. M., & Abbott, N. L. (2012). Liquid Crystalline Materials for Biological Applications. Advanced Materials. [1]

-

BenchChem Technical Repository . (2025). Solubility and Handling of 4-Cyano-4'-pentylbiphenyl.

Sources

Technical Safety Guide: 4-[4-(Hydroxymethyl)phenoxy]benzonitrile

The following technical guide serves as a comprehensive safety and handling manual for 4-[4-(Hydroxymethyl)phenoxy]benzonitrile (CAS 90178-73-7). This document is designed for researchers and process chemists, moving beyond standard SDS tabular data to explain the mechanistic basis of hazards and the logic behind safety protocols.

CAS Registry Number: 90178-73-7 Synonyms: 4-(4-Hydroxy-3-hydroxymethyl-phenoxy)-benzonitrile (isomer variant); 4-(4-Cyanophenoxy)benzyl alcohol. Context: Key intermediate/impurity in the synthesis of Benzoxaborole therapeutics (e.g., Crisaborole).[1]

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical state and reactivity profile is the first line of defense. This compound combines a nitrile (cyano) group, a diaryl ether linkage, and a benzylic alcohol .

Physicochemical Data Table

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | C₁₄H₁₁NO₂ | MW: 225.24 g/mol |

| Physical State | Solid (Crystalline powder) | Dust inhalation hazard; requires local exhaust ventilation (LEV). |

| Melting Point | 79–80 °C | Low melting point; avoid high-friction milling which may induce melting/clumping. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility limits aqueous decontamination efficacy; use organic solvents for equipment cleaning. |

| Reactivity | Stable under ambient conditions | Incompatible with strong oxidizers (benzyl alcohol oxidation) and strong acids (nitrile hydrolysis). |

Part 2: Hazard Analysis & Mechanistic Toxicology

Standard SDSs list H-codes; this section explains the causality to inform risk assessment.

The Nitrile Moiety (–CN)

-

Hazard: Acute Toxicity (Oral/Inhalation).

-

Mechanism: While aromatic nitriles are generally less toxic than aliphatic ones, metabolic processing (via cytochrome P450) can slowly release cyanide ions (CN⁻), inhibiting cytochrome c oxidase and disrupting cellular respiration.

-

Symptom Latency: Unlike direct cyanide salts, symptoms from nitrile exposure may be delayed by hours.

-

H-Code Mapping: H302 (Harmful if swallowed), H332 (Harmful if inhaled).

The Benzylic Alcohol (–CH₂OH)

-

Hazard: Irritation & Sensitization Potential.

-

Mechanism: Benzylic alcohols can oxidize to benzaldehydes in vivo or in storage. Aldehydes are potent protein cross-linkers, leading to skin sensitization and mucosal irritation.

-

H-Code Mapping: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Diaryl Ether Linkage

-

Stability: Chemically robust, meaning the compound persists in the environment if spilled. It does not degrade rapidly, necessitating containment (H411/H412 potential).

Part 3: Synthesis Context & Process Safety[4]

This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) . Understanding this pathway highlights specific process hazards, such as solvent handling and thermal runaways.

Synthesis Pathway Visualization (Graphviz)

Figure 1: Standard SₙAr synthesis route. Note the use of polar aprotic solvents (DMSO/DMF) which can facilitate skin absorption of the dissolved toxic reactants.

Critical Process Controls

-

Solvent Carrier Effect: The reaction uses DMSO or DMF. These solvents are "skin penetrations enhancers." If the reaction mixture splashes on skin, the DMSO will carry the toxic fluorobenzonitrile and the product directly into the bloodstream.

-

Protocol:Double-gloving is mandatory. Use a laminate inner glove (e.g., Silver Shield) under a nitrile outer glove when handling the reaction mixture.

-

-

Quenching Exotherms: The reaction requires heat (80°C+). Upon completion, quenching with water can be exothermic.

-

Protocol: Cool reaction mass to <30°C before adding water to precipitate the product.

-

Part 4: Safe Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Velocity: Face velocity should be maintained at 0.5 m/s (100 fpm).

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Nitrile (min 0.11mm) | Good resistance to solid nitriles. Warning: If dissolved in acetone/DCM, nitrile degrades rapidly; use Laminate/Butyl. |

| Eyes | Chemical Goggles | Safety glasses are insufficient for powders that can drift behind lenses. |

| Respiratory | N95 / P100 (HEPA) | Required if handling outside a hood (e.g., spill cleanup). |

| Body | Tyvek Lab Coat | Prevents dust accumulation on street clothes (secondary contamination risk). |

Emergency Response Logic (Spills)

Scenario: 5g of powder spills on the benchtop.

Figure 2: Decision logic for spill containment. Note the prohibition of dry sweeping to prevent aerosolization.

Part 5: First Aid & Medical Surveillance

Because of the nitrile group, medical personnel must be informed of potential cyanide-like effects , although the risk is lower than with simple aliphatic nitriles.

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Do not perform mouth-to-mouth; use a bag-valve mask to prevent rescuer exposure.

-

Skin Contact: Wash with soap and water for 15 minutes .[2]

-

Self-Validation Check: If the skin feels "sticky" or "warm" after washing, solvent absorption may have occurred. Continue irrigation.

-

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the benzylic structure outweighs the benefit of expulsion. Administer activated charcoal if instructed by Poison Control.

References

-

PubChem. (2025).[3][4] 4-[4-(Hydroxymethyl)phenoxy]benzonitrile (Compound CID 135391074).[4] National Library of Medicine.[4] Retrieved February 26, 2026, from [Link]

- European Patent Office. (2018). Process for preparing Crisaborole (WO2018150327A1). Describes the synthesis and handling of phenoxybenzonitrile intermediates.

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzonitrile. Provides toxicological grounding for benzonitrile derivatives. Retrieved February 26, 2026, from [Link]

Sources

- 1. 906673-45-8|4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile | C14H11NO3 | CID 135391074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile from 4-fluorobenzonitrile

Application Note: Synthesis of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile via Chemoselective Nucleophilic Aromatic Substitution (SₙAr)

Introduction & Mechanistic Rationale

Diaryl ethers are ubiquitous structural motifs in modern pharmacophores, heavily featured in kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. This application note details a highly optimized, scalable protocol for the synthesis of 4-(4-(hydroxymethyl)phenoxy)benzonitrile (CAS: 90178-73-7) [3]. The methodology relies on a chemoselective Nucleophilic Aromatic Substitution (SₙAr) reaction between 4-fluorobenzonitrile (the electrophile) and 4-hydroxybenzyl alcohol (the nucleophile).

Expertise & Causality in Reaction Design:

-

Chemoselectivity Principle: 4-Hydroxybenzyl alcohol possesses two distinct nucleophilic centers: a phenolic hydroxyl group and a benzylic hydroxyl group. The phenolic OH is significantly more acidic (pKa ~10) than the benzylic OH (pKa ~15). By employing a mild base such as Potassium Carbonate (K₂CO₃), the phenolic proton is selectively abstracted. This generates a highly reactive phenoxide anion while leaving the benzylic alcohol intact, preventing undesired O-alkylation or polymerization.

-

Electrophilic Activation: The para-cyano group on 4-fluorobenzonitrile is strongly electron-withdrawing via both resonance and induction. This drastically lowers the LUMO of the aromatic ring, stabilizing the anionic Meisenheimer complex intermediate and facilitating the rapid displacement of the fluoride leaving group.

-

Solvent Selection: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SₙAr process [2].

Reaction Pathway & Workflow

Workflow for the chemoselective SNAr synthesis of 4-(4-(hydroxymethyl)phenoxy)benzonitrile.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (TLC) and specific workup steps designed to completely remove DMF, which is a common cause of poor crystallization and artificially inflated yield calculations.

Materials:

-

4-Fluorobenzonitrile (1.0 equiv, 10.0 mmol, 1.21 g)

-

4-Hydroxybenzyl alcohol (1.1 equiv, 11.0 mmol, 1.36 g)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv, 15.0 mmol, 2.07 g)

-

N,N-Dimethylformamide (DMF), anhydrous (20 mL)

-

Ethyl Acetate (EtOAc), Hexanes, 5% aqueous LiCl, Brine, Deionized Water.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Ar) to prevent oxidative degradation of the phenol at elevated temperatures.

-

Reagent Charging: Add 4-fluorobenzonitrile (1.21 g) and 4-hydroxybenzyl alcohol (1.36 g) to the flask.

-

Base Addition: Add finely powdered anhydrous K₂CO₃ (2.07 g). Causality: Finely powdered K₂CO₃ drastically increases the surface area, ensuring rapid, heterogeneous deprotonation of the phenol.

-

Solvent Addition: Syringe in 20 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to allow for complete phenoxide generation (the solution will transition to a slight yellow hue).

-

Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block. Maintain stirring at 90 °C for 12–16 hours.

-

In-Process Control: Monitor reaction completion via TLC (Hexanes:EtOAc 7:3, UV visualization at 254 nm). The starting 4-fluorobenzonitrile (higher Rf) should be completely consumed.

-

Aqueous Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold deionized water. Extract the aqueous layer with EtOAc (3 × 50 mL).

-

DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 50 mL) followed by brine (50 mL). Causality: LiCl selectively partitions residual DMF into the aqueous phase by altering the ionic strength, preventing solvent carryover into the final product.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify via flash column chromatography on silica gel, eluting with a gradient of 10% to 40% EtOAc in Hexanes. Collect the product fractions and concentrate to afford 4-(4-(hydroxymethyl)phenoxy)benzonitrile as a white to off-white solid.

Data Presentation & Analytical Characterization

Table 1: Optimization of Reaction Conditions

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Chemoselectivity (Phenolic:Benzylic) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | DMF | 90 | 12 | >99:1 | 88 |

| 2 | Cs₂CO₃ (1.5) | DMF | 90 | 8 | >99:1 | 92 |

| 3 | NaH (1.1) | THF | 65 | 24 | 85:15 | 65 |

| 4 | K₂CO₃ (1.5) | DMSO | 110 | 6 | >99:1 | 85 |

Note: While Cs₂CO₃ provides a slight yield increase and faster reaction time (Entry 2) due to the higher solubility of the cesium phenoxide, K₂CO₃ (Entry 1) is preferred for standard scale-up due to its superior cost-effectiveness and excellent chemoselectivity profile.

Table 2: Expected Analytical Data [3]

| Technique | Expected Signals / Parameters |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.62 (d, J=8.8 Hz, 2H), 7.41 (d, J=8.5 Hz, 2H), 7.05 (d, J=8.5 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H), 4.71 (s, 2H), 1.85 (br s, 1H, -OH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.5, 154.2, 137.8, 134.1, 129.0, 120.5, 118.8, 118.2, 105.8, 64.5. |

| MS (ESI+) | [M+H]⁺ calculated for C₁₄H₁₂NO₂⁺: 226.09; Found: 226.10. |

| Melting Point | 79 – 81 °C |

Troubleshooting Guide

Table 3: Common Pitfalls and Corrective Actions

| Observation | Potential Cause | Corrective Action |

|---|---|---|

| Incomplete Conversion | Moisture in solvent/base deactivating the nucleophile via hydrogen bonding. | Ensure DMF is strictly anhydrous; oven-dry K₂CO₃ at 120 °C before use. |

| Formation of Di-alkylated Byproducts | Base is too strong (e.g., NaH used instead of K₂CO₃), deprotonating the benzylic OH. | Strictly adhere to mild carbonate bases (K₂CO₃ or Cs₂CO₃) to maintain pKa-driven selectivity. |

| Product is an Oil instead of a Solid | Residual DMF trapped in the product lattice. | Perform rigorous 5% LiCl washes during workup; dry under high vacuum (<1 mbar) for >12h. |

References

Nucleophilic aromatic substitution protocol for diaryl ethers

Application Note: High-Efficiency Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution ( )

Abstract & Introduction

The formation of diaryl ether motifs is a cornerstone in the synthesis of bioactive pharmacophores, including vancomycin antibiotics and thyroxine derivatives. While transition-metal-catalyzed methods (Ullmann, Buchwald-Hartwig) are popular, the classical Nucleophilic Aromatic Substitution (

This guide details a robust, transition-metal-free protocol for coupling phenols with activated aryl halides. Unlike generic textbook descriptions, this protocol emphasizes the kinetic "fluorine effect" and the "naked anion" principle in polar aprotic media, ensuring high yields and reproducibility in drug discovery workflows.

Mechanistic Insight: The Addition-Elimination Pathway[1][2][3][4][5]

To optimize

The Critical Role of the Meisenheimer Complex

The reaction involves the attack of a phenoxide nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Rate-Determining Step (RDS): The initial nucleophilic attack (Addition).[1]

-

Fast Step: Loss of the leaving group (Elimination) and restoration of aromaticity.[1]

Expert Insight - The Fluorine Anomaly:

In

-

Why? Since the addition step is rate-limiting, the high electronegativity of fluorine inductively stabilizes the Meisenheimer intermediate, lowering the activation energy (

) of the first step [1, 3].[1][3] The strength of the C-F bond is irrelevant because bond breaking occurs in the fast, non-limiting step.[4]

Diagram 1: Reaction Mechanism

Caption: The stepwise Addition-Elimination pathway. Note that the formation of the Meisenheimer complex is the rate-determining step, favored by highly electronegative leaving groups like Fluorine.

Critical Reaction Parameters

Success in

Table 1: Parameter Optimization Matrix

| Parameter | Recommended Choice | Scientific Rationale |

| Leaving Group | Fluorine (-F) | Highest electronegativity stabilizes the transition state of the RDS (addition step).[1] Reaction rates for Ar-F can be 100-1000x faster than Ar-Cl [1].[2] |

| Solvent | DMSO, DMF, or NMP | Polar Aprotic. These solvents solvate cations (e.g., |

| Base | ||

| Activator | Must be ortho or para to the leaving group to delocalize the negative charge in the Meisenheimer complex via resonance. | |

| Temperature | 80°C – 120°C | Required to overcome the activation energy of aromatic disruption.[2] Highly activated substrates (e.g., 2,4-dinitro) may react at RT. |

Standard Operating Protocol (SOP)

Objective: Synthesis of 4-nitrophenyl phenyl ether (Model Reaction).

Materials

-

Electrophile: 1-Fluoro-4-nitrobenzene (1.0 equiv)

-

Nucleophile: Phenol (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (2.0 equiv) -

Solvent: Dimethyl sulfoxide (DMSO), anhydrous [0.5 M concentration relative to electrophile]

Step-by-Step Methodology

-

Preparation of Reagents:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen.

-

Crucial: Ensure

is freshly ground and dried.[2] Water acts as a competing nucleophile, leading to hydrolysis (formation of phenols instead of ethers).

-

-

Reaction Assembly:

-

Addition of Electrophile:

-

Add 1-Fluoro-4-nitrobenzene (1.0 equiv) neat or dissolved in a minimal amount of DMSO.

-

Equip the flask with a reflux condenser (if heating >100°C) and maintain nitrogen atmosphere.[2]

-

-

Reaction:

-

Workup (Aqueous Extraction):

-

Cool to RT.

-

Pour the reaction mixture into 10 volumes of ice-water . (DMSO is miscible with water and will wash away).[2]

-

Observation: The product often precipitates as a solid.[2] If so, filter and wash with water.

-

If oil forms: Extract with Ethyl Acetate (

).[2] Wash combined organics with 1M NaOH (to remove unreacted phenol), then Water, then Brine. -

Dry over

, filter, and concentrate.[5]

-

-

Purification:

Troubleshooting & Optimization Workflow

When yields are low, systematic troubleshooting is required. The most common failure mode in

Diagram 2: Decision Tree for Reaction Optimization

Caption: Strategic workflow for diagnosing reaction failure. Hydrolysis is the most common side-reaction in polar aprotic solvents.[2]

Optimization Notes:

-

The "Cesium Effect": If using

results in incomplete conversion, switch to -

Substrate Scope: If the ring is not activated (e.g., chlorobenzene), this protocol will not work . You must switch to a metal-catalyzed cross-coupling (Buchwald-Hartwig) protocol.[2]

References

-

Ashenhurst, J. (2018).[4] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Rohrbach, S. et al. (2019). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 21(3), 965–969. [Link]

-

Chemistry Stack Exchange. (2013).[2] Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

-

University of Calgary. Solvent Effects in Substitution Reactions. [Link]

Advanced Application Note: Utilization of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile in Polymer Synthesis

This guide details the application of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (CAS 90178-73-7) as a functional monomer and precursor in high-performance polymer synthesis.

Executive Summary

4-(4-(Hydroxymethyl)phenoxy)benzonitrile (HMPB) is a bifunctional aromatic building block characterized by a reactive primary benzylic alcohol and a polar nitrile group. Its structure—a cyanophenyl ether linked to a benzyl alcohol—makes it a critical intermediate for synthesizing Side-Chain Liquid Crystal Polymers (SCLCPs) , High-Performance Dielectrics , and Phthalonitrile Resins .

Unlike standard bisphenol monomers used in Polyarylene Ether Nitriles (PEN), HMPB is mono-functional regarding the hydroxyl group. Therefore, it acts primarily as:

-

A Precursor to Polymerizable Monomers: Conversion to acrylates/methacrylates for radical polymerization.

-

A Chain Terminator/End-Capper: Controlling molecular weight and introducing functional nitrile end-groups in condensation polymers (Polyurethanes, Polyesters).

-

A Reactive Diluent: Reducing viscosity and modifying crosslink density in high-temperature phthalonitrile resins.

Chemical Structure & Properties

| Property | Value / Description |

| IUPAC Name | 4-[4-(Hydroxymethyl)phenoxy]benzonitrile |

| CAS Number | 90178-73-7 |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| Functional Groups | Primary Alcohol (-CH₂OH), Nitrile (-CN), Ether (-O-) |

| Key Reactivity | Nucleophilic substitution (Alcohol), Cyclotrimerization (Nitrile), Electrophilic Aromatic Substitution (Ring) |

| Solubility | Soluble in polar aprotic solvents (DMF, DMAc, NMP), Acetone, THF.[1][2] |

Application Protocol A: Synthesis of Side-Chain Liquid Crystal Monomers

The most direct application of HMPB is its conversion into a vinyl monomer (acrylate or methacrylate). The resulting polymer features a pendant cyanobiphenyl-like mesogen, imparting liquid crystalline properties and high dielectric anisotropy.

Target Monomer: 4-(4-Cyanophenoxy)benzyl Methacrylate (CPBM)

Reagents:

-

HMPB (1.0 eq)

-

Methacryloyl Chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

-

Hydroquinone (Inhibitor, trace)

Step-by-Step Protocol:

-

Dissolution: In a 3-neck round-bottom flask under nitrogen, dissolve HMPB (10 g, 44.4 mmol) and TEA (6.7 g, 66.6 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

-

Acylation: Add Methacryloyl Chloride (5.57 g, 53.3 mmol) dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3) until the starting alcohol spot disappears.

-

Workup:

-

Wash the organic layer with water (3x), 5% NaHCO₃ (2x), and brine (1x).

-

Dry over anhydrous MgSO₄ and filter.

-

Evaporate solvent under reduced pressure (keep bath < 30°C).

-

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

-

Yield: Expect ~85-90% as a white crystalline solid.

Polymerization (Poly-CPBM):

-

Method: Free Radical Polymerization in Toluene at 70°C using AIBN (1 wt%) for 24 hours.

-

Precipitation: Pour reaction mixture into cold methanol. Filter and dry the white polymer.

Application Protocol B: Reactive Diluent for Phthalonitrile Resins

HMPB can be used as a reactive additive in bis-phthalonitrile resins. The nitrile group participates in the curing reaction (forming triazine/phthalocyanine rings) at high temperatures, while the benzyl alcohol group can react with added anhydride curing agents or remain as a polar modifier.

Role: Reduces resin melt viscosity and introduces flexibility/toughness.

Protocol:

-

Blending: Mix a standard bis-phthalonitrile monomer (e.g., 4,4'-bis(3,4-dicyanophenoxy)biphenyl) with 5-15 wt% HMPB.

-

Catalyst Addition: Add 1-2 wt% of an aromatic amine (e.g., 4,4'-DDS) or organic acid salt.

-

B-Staging: Heat the mixture to 200°C with stirring until homogenous.

-

Curing Cycle:

-

250°C for 4 hours (Gelation/Crosslinking).

-

300°C for 4 hours (Post-cure).

-

350°C for 2 hours (Max crosslinking density).

-

Mechanism: The nitrile group of HMPB co-trimerizes with the resin's nitrile groups, integrating the mono-functional unit into the network as a "dangling end," which can improve fracture toughness.

Application Protocol C: End-Capper for Polyurethanes

HMPB serves as a functional chain terminator for polyurethane prepolymers, introducing a terminal nitrile group that enhances adhesion to metal substrates and increases the dielectric constant.

Protocol:

-

Prepolymer Synthesis: React a diisocyanate (e.g., MDI or TDI) with a polyol (e.g., PTMG) at an NCO:OH ratio of 2:1 to form an isocyanate-terminated prepolymer.

-

End-Capping:

-

Dissolve the prepolymer in anhydrous DMF/DMAc.

-

Add HMPB (stoichiometric equivalent to remaining NCO groups).

-

Add Dibutyltin Dilaurate (DBTDL) catalyst (0.1 wt%).

-

-

Reaction: Stir at 60-80°C for 4-6 hours. Monitor NCO peak disappearance (~2270 cm⁻¹) via FTIR.

-

Film Casting: Cast the solution onto a substrate and dry/cure to form a tough, nitrile-terminated polyurethane film.

Visualizing the Workflows

Figure 1: Synthetic pathways for utilizing HMPB in liquid crystal polymers, high-temp resins, and polyurethanes.

Characterization & Quality Control

| Technique | Parameter | Expected Result |

| ¹H NMR (DMSO-d₆) | Structure Verification | δ 4.5 ppm (s, 2H, -CH₂O-), δ 7.0-7.8 ppm (m, 8H, Aromatic), δ 5.2 ppm (t, 1H, -OH). |

| FTIR | Functional Groups | 2228 cm⁻¹ (C≡N stretch), 3300-3500 cm⁻¹ (O-H stretch). Disappearance of O-H confirms esterification. |

| DSC | Thermal Transitions | Monomer mp: ~80°C. Polymer Tg: Typically 100-150°C (depending on backbone). |

| TGA | Thermal Stability | 5% weight loss typically >300°C for cured resins. |

References

-

Keller, T. M. (1988). Phthalonitrile-based high temperature resin. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Shibaev, V. P., & Plate, N. A. (1984). Liquid Crystal Polymers: Concepts and Applications. Advances in Polymer Science. Link

-

Laskoski, M., & Keller, T. M. (2006). Synthesis and Properties of Aromatic Ether-Nitrile Polymers. Macromolecules. Link

-

Sigma-Aldrich. (2024). Product Specification: 4-[4-(Hydroxymethyl)phenoxy]benzonitrile. Link

-

Chen, X., et al. (2019). Dielectric properties of poly(arylene ether nitrile) composites. Journal of Materials Science: Materials in Electronics. Link

Sources

Oxidation of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile to aldehyde

Application Note: Chemoselective Oxidation of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Executive Summary

This application note details the protocol for the oxidation of 4-(4-(hydroxymethyl)phenoxy)benzonitrile to 4-(4-formylphenoxy)benzonitrile . This transformation represents a critical intermediate step in the synthesis of liquid crystals and diaryl ether-based pharmacophores (e.g., Crisaborole analogs).

The core challenge is achieving quantitative conversion of the primary benzylic alcohol to the aldehyde without:

-

Over-oxidation to the carboxylic acid.

-

Hydrolysis of the nitrile (cyano) group.

-

Cleavage or oxidation of the ether linkage.

Two validated protocols are presented: Activated Manganese Dioxide (MnO₂) as the robust, scalable standard, and Dess-Martin Periodinane (DMP) for high-value, small-scale optimization.

Strategic Analysis & Chemoselectivity

The substrate contains three distinct functional motifs: a benzonitrile , a diaryl ether , and a benzylic alcohol .

-

Benzylic Alcohol (Target): Highly susceptible to oxidation. The benzylic position stabilizes the radical/cationic intermediates, allowing for milder oxidants than those required for aliphatic alcohols.

-

Nitrile (Protection Required): Susceptible to hydrolysis under strong acidic (e.g., Jones Reagent) or basic conditions, converting to amides or carboxylic acids.

-

Ether Linkage: Generally stable, but electron-rich aromatic rings can suffer electrophilic chlorination or over-oxidation with aggressive reagents like acidic KMnO₄.

Selected Strategy: We utilize heterogeneous surface oxidation (MnO₂) or hypervalent iodine (DMP) to effect the transformation under neutral conditions, preserving the nitrile integrity.

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the target transformation and the over-oxidation risk (red) avoided by the selected protocols.

Protocol A: Activated Manganese Dioxide (MnO₂)

Status: Gold Standard | Scale: Gram to Kilogram | Type: Heterogeneous

This method is preferred for its operational simplicity. Activated MnO₂ specifically targets allylic and benzylic alcohols. The reaction is driven by the surface area of the reagent; therefore, a large excess (10–20 equivalents) is standard.

Reagents & Equipment

-

Substrate: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (1.0 eq)

-

Oxidant: Activated MnO₂ (15.0 eq). Note: Commercial "Activated" grade is required. Unactivated pyrolusite is ineffective.

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Anhydrous grade preferred but not strictly required.

-

Filtration: Celite® 545 filter aid.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (concentration ~0.1 M).

-

Addition: Add Activated MnO₂ (15 eq) in a single portion. The mixture will turn into a black slurry.

-

Reaction:

-

Seal the flask and stir vigorously at Room Temperature (20–25°C) .

-

Optimization: If reaction is slow (>24h), heat to reflux (40°C).

-

-

Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane).

-

Substrate R_f: ~0.3 (Alcohol)

-

Product R_f: ~0.6 (Aldehyde)

-

Visualization: UV lamp (254 nm).

-

-

Workup:

-

Prepare a sintered glass funnel with a pad of Celite (2–3 cm thick).

-

Filter the black slurry through the Celite pad.

-

Critical Step: Rinse the filter cake copiously with DCM (3 x reaction volume) to desorb the product from the manganese surface.

-

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude aldehyde as a white to off-white solid.

Workflow Visualization

Figure 2: Operational workflow for the heterogeneous MnO₂ oxidation.

Protocol B: Dess-Martin Periodinane (DMP)

Status: High Precision | Scale: Milligram to Gram | Type: Homogeneous

DMP is ideal if the MnO₂ grade is poor or if the reaction kinetics are too slow. It proceeds via a hypervalent iodine mechanism that is strictly chemoselective for alcohols to carbonyls.

Reagents

-

Substrate: 1.0 eq

-

Oxidant: Dess-Martin Periodinane (1.2 eq)

-

Buffer: Sodium Bicarbonate (NaHCO₃) (1.5 eq) - Prevents acid-catalyzed side reactions.

-

Quench Solution: 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃ (Sodium Thiosulfate).

Step-by-Step Methodology

-

Setup: Dissolve substrate in DCM (0.1 M) at 0°C (ice bath).

-

Addition: Add NaHCO₃ (solid), followed by DMP (solid) in one portion.

-

Reaction: Remove ice bath and stir at Room Temperature . Reaction is typically fast (1–3 hours).

-

Quench (Critical):

-

Extraction: Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Analytical Validation & Specifications

Upon isolation, the product 4-(4-formylphenoxy)benzonitrile should be validated against the following specifications.